molecular formula C14H12FN3 B1353672 1-(3-Fluorobenzyl)-1H-indazol-5-amine CAS No. 202197-31-7

1-(3-Fluorobenzyl)-1H-indazol-5-amine

Cat. No. B1353672
M. Wt: 241.26 g/mol
InChI Key: BTNPJMNKYNWUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-Fluorobenzyl)-1H-indazol-5-amine” is a complex organic molecule. It likely contains an indazole group (a type of heterocyclic aromatic compound), an amine group (-NH2), and a 3-fluorobenzyl group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are not specifically mentioned in the search results .

Scientific Research Applications

Antitumor Activity

Research has synthesized and analyzed compounds related to 1-(3-Fluorobenzyl)-1H-indazol-5-amine, revealing their potential antitumor activities. For instance, the synthesis of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone has shown distinct inhibition on the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent Zhi-hua Tang & W. Fu, 2018. This underscores the relevance of such compounds in developing new cancer treatments.

Metabolic Studies

Metabolic studies have been crucial in understanding how related compounds are processed in the human body. For example, research on the metabolism of synthetic cannabinoids, including compounds structurally similar to 1-(3-Fluorobenzyl)-1H-indazol-5-amine, by human liver microsomes, has identified specific metabolites. This work provides valuable insights into the metabolic pathways of these compounds, which is essential for both therapeutic applications and forensic analyses Jing Li et al., 2018.

Synthesis and Structural Studies

The synthesis and structural elucidation of compounds bearing the indazole core, including those substituted at the 3-fluorobenzyl position, have been subjects of significant interest. Studies focusing on the synthesis, crystal structure, and properties of these compounds contribute to the broader understanding of their chemical behaviors and potential applications in drug development Xuechen Hao et al., 2017.

Biological Activities and Selectivity

Further research has evaluated the activities of similar compounds as receptor agonists, highlighting their selectivity and potential therapeutic benefits. For example, the evaluation of carboxamide-type synthetic cannabinoids has revealed differences between enantiomers in terms of receptor activation, providing a basis for the development of more targeted therapies Takahiro Doi et al., 2017.

Future Directions

The future directions for research on similar compounds are not specifically mentioned in the search results .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17-18/h1-8H,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNPJMNKYNWUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)N)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428054
Record name 1-(3-FLUOROBENZYL)-1H-INDAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-1H-indazol-5-amine

CAS RN

202197-31-7
Record name 1-[(3-Fluorophenyl)methyl]-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202197-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-FLUOROBENZYL)-1H-INDAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(3-Fluorobenzyl)-5-nitro-1H-indazole from Example 7A (500 mg) was dissolved in ethanol (40 mL) and was hydrogenated in an H-Cube™ (room temperature, 1 bar, 1 mL/min, 10% Pd/C catalyst). After removal of the solvent and trituration with tert-butyl methyl ether, 287 mg (64%) of the title compound were obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

5-nitro-1-N-(3-fluorobenzyl)indazole (7.9 g, 29.1 mmol, 1 equiv) and iron (8.13 g, 145.6 mmol, 5 equiv) were mixed in 200 mL acetic acid and 50 mL EtOAc, and were stirred at rt for 36 h. The reaction mixture was filtered through a pad of Celite®. The filtrate was concentrated in vacuo to 10 mL volume. The contents were diluted with water (10 mL) and neutralized with saturated Na2CO3 solution. The solution was extracted with EtOAc (3×500 mL), the combined organic layers dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude material was purified by column chromatography eluting with hexanes/EtOAC (4:1 to 3:1) to give 5-amino-1-N-(3-fluorobenzyl)indazole (5.32 g, 76%) as a light brown solid. 1H-NMR (DMSO-d6) δ 7.72 (s, 1H), 7.22-7.36 (m, 2H), 6.87-7.05 (m, 3H), 6.70-6.77 (m, 2H), 5.48 (s, 2H), 4.78 (br s, 2H); LCMS RT=1.66 min; [M+H]+=242.2.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.13 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluorobenzyl)-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorobenzyl)-1H-indazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(3-Fluorobenzyl)-1H-indazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(3-Fluorobenzyl)-1H-indazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(3-Fluorobenzyl)-1H-indazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(3-Fluorobenzyl)-1H-indazol-5-amine

Citations

For This Compound
5
Citations
H Mastalerz, M Chang, A Gavai, W Johnson… - Bioorganic & medicinal …, 2007 - Elsevier
Novel C-5 aminomethyl pyrrolotriazines were prepared and optimized for dual EGFR and HER2 protein tyrosine kinase inhibition. The homopiperazine, 1p, emerged as a key lead and …
Number of citations: 38 www.sciencedirect.com
H Mastalerz, M Chang, P Chen, P Dextraze… - Bioorganic & medicinal …, 2007 - Elsevier
Novel C-5 substituted pyrrolotriazines were optimized for dual EGFR and HER2 protein tyrosine kinase inhibition. The lead compound exhibited promising oral efficacy in both EGFR …
Number of citations: 42 www.sciencedirect.com
SN Milik, DS Lasheen, RAT Serya… - European Journal of …, 2017 - Elsevier
Epidermal Growth Factor Receptor (EGFR) stands out as a key player in the development of many cancers. Its dysregulation is associated with a vast number of tumors such as non-…
Number of citations: 53 www.sciencedirect.com
C Lalli - 2022 - univ-rennes.hal.science
Reactivity of substituents attached to ring carbon atoms 9 8 Ring syntheses classified by number of ring atoms in each component 12 8.1 Pyrrolo[1,2-b][1,2,4]triazine 12 8.2 Pyrrolo[1,2-c]…
Number of citations: 3 univ-rennes.hal.science
H Mastalerz, AV Gavai, B Fink… - Canadian journal of …, 2006 - cdnsciencepub.com
On a préparé des pyrrolotriazines portant un groupe ester en position C-5 et on les a évalués comme inhibiteurs des kinases EGFR et HER2 du récepteur de tyrosine qui sont des …
Number of citations: 17 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.